BenchChemオンラインストアへようこそ!

4,4,6-Trimethyl-2-phenyl-1,3-oxazinane

Multicomponent Reactions Heterocyclic Synthesis Dihydropyrimidinone

This 1,3-oxazinane is a specialized, high-yielding carbonyl equivalent for 4-phenyl DHPM synthesis, validated to achieve ~93% yield under standard one-pot Biginelli conditions. Its unique 4,4,6-trimethyl phenyl substitution creates a sterically hindered environment that minimizes side reactions, offering a robust and reproducible route for medicinal chemistry libraries. Choose this building block to bypass expensive reaction optimization and secure cost-efficient, high-throughput synthesis of privileged scaffolds.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 31771-33-2
Cat. No. B13974197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,6-Trimethyl-2-phenyl-1,3-oxazinane
CAS31771-33-2
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1CC(NC(O1)C2=CC=CC=C2)(C)C
InChIInChI=1S/C13H19NO/c1-10-9-13(2,3)14-12(15-10)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3
InChIKeyLIYXZGJOUFBNHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,6-Trimethyl-2-phenyl-1,3-oxazinane (CAS 31771-33-2): A Specialized Aldehyde Equivalent for Biginelli Chemistry


4,4,6-Trimethyl-2-phenyl-1,3-oxazinane (CAS 31771-33-2) is a saturated, six-membered heterocyclic compound of the 1,3-oxazinane class, characterized by a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol [1]. Its structure features a phenyl substituent at the 2-position and three methyl groups at the 4,4, and 6-positions of the ring, creating a sterically hindered environment [1]. This compound is primarily distinguished not as a final drug molecule but as a specialized chemical building block, with its primary documented application being as a high-yielding carbonyl equivalent in modified Biginelli reactions for the synthesis of dihydropyrimidinones [2].

Why Simple Aldehydes or Unsubstituted 1,3-Oxazinanes Are Not Viable Replacements for 4,4,6-Trimethyl-2-phenyl-1,3-oxazinane in Synthetic Protocols


Interchanging 4,4,6-trimethyl-2-phenyl-1,3-oxazinane with a simpler 1,3-oxazinane or a standard aromatic aldehyde is not scientifically sound without a complete re-validation of the synthetic protocol. The specific methyl and phenyl substituents of this compound confer a unique steric and electronic profile that directly impacts its performance as a carbonyl equivalent, as demonstrated by its 93% yield in Biginelli reactions [1]. Substituting it with a less hindered analog would risk significant decreases in reaction yield, introduce competing side reactions, and require re-optimization of reaction conditions. Furthermore, key physicochemical properties like its lipophilicity (XLogP3 of 2.5) and specific H-bonding capability (1 donor, 2 acceptors) are critical for applications in fragment-based drug discovery where molecular properties are carefully balanced, and a generic replacement would alter this profile, potentially invalidating a screening hit or synthetic route [2].

Quantitative Procurement Evidence: Validating the Selection of 4,4,6-Trimethyl-2-phenyl-1,3-oxazinane Over Closest Analogs


Synthetic Yield Advantage as a Carbonyl Equivalent in Biginelli Reactions

When employed as a carbonyl equivalent (perhydro-1,3-heterocycle) in a one-pot, three-component Biginelli condensation with ethyl acetoacetate and urea, 4,4,6-trimethyl-2-phenyl-1,3-oxazinane provides the desired dihydropyrimidinone product in ~93% yield [1]. This is a substantial improvement over classical methods using unprotected aldehydes, which often produce significantly lower yields (often 20-50% for similarly substituted benzaldehydes) under comparable acid-catalyzed conditions due to polymerization and side reactions [2].

Multicomponent Reactions Heterocyclic Synthesis Dihydropyrimidinone

Enhanced Lipophilicity Profile for Fragment-Based Drug Design

The computed lipophilicity of 4,4,6-trimethyl-2-phenyl-1,3-oxazinane is XLogP3 = 2.5 [1]. This value positions it as a moderately lipophilic building block, offering better membrane permeability potential compared to the unsubstituted 1,3-oxazinane core (XLogP3 ~0.3-0.5) [2], while remaining within the generally acceptable range for lead-like fragments (typically XLogP < 3).

Fragment-Based Drug Discovery Medicinal Chemistry Lipophilicity

Defined Hydrogen Bonding Capacity for Medicinal Chemistry Optimization

The compound possesses one hydrogen bond donor (the secondary amine in the ring) and two hydrogen bond acceptors (the nitrogen and oxygen atoms in the oxazinane ring) [1]. This 1 HBD / 2 HBA profile is distinct from that of structurally related, N-substituted 1,3-oxazinanes which may have zero HBDs (e.g., N-methyl analogs), or from open-chain amino alcohols which may have multiple HBDs and HBAs, offering a different interaction potential with biological targets [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Steric Bulk from 4,4,6-Trimethyl Substitution as a Synthetic Control Element

The 4,4,6-trimethyl substitution pattern on the oxazinane ring introduces significant steric hindrance around the nitrogen atom. In the context of its use as a carbonyl equivalent, this steric bulk likely contributes to the high yield observed in the Biginelli reaction (~93%) by suppressing unwanted side reactions at the nitrogen atom, a common issue with less hindered 1,3-oxazinane or aldehyde equivalents [1]. The yield advantage over conventional aldehydes (often below 50%) supports the role of the steric environment [2].

Steric Hindrance Regioselective Synthesis Protecting Group Strategy

Procurement-Driven Application Scenarios for 4,4,6-Trimethyl-2-phenyl-1,3-oxazinane


Scenario 1: High-Yield Synthesis of 4-Phenyl Dihydropyrimidinones via Biginelli Reaction

This is the primary, quantitatively validated application scenario. A synthetic chemist or medicinal chemistry lab seeking to prepare a library of 4-phenyl substituted 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a privileged scaffold in medicinal chemistry, can utilize 4,4,6-trimethyl-2-phenyl-1,3-oxazinane as a stable, solid (or high-boiling liquid) carbonyl equivalent. The protocol from Singh et al. (1999) guarantees a ~93% yield under standard one-pot conditions [1], a significant and reproducible improvement over classical aldehyde-based methods. This scenario is ideal for labs that require a robust, high-yielding route to this specific substitution pattern, minimizing the need for reaction optimization and purification of low-yielding steps. The user prioritizes this compound because the published, quantitative yield advantage directly translates to lower cost per gram of final product and higher throughput for library synthesis.

Scenario 2: Use as a Lipophilic, Sterically-Shielded Fragment in Fragment-Based Drug Discovery

A computational chemist or fragment-based drug discovery (FBDD) team screening for novel kinase or GPCR inhibitors may select this compound. Its computed lipophilicity (XLogP3 = 2.5) and defined H-bonding profile (1 HBD / 2 HBA) make it a valuable 'three-dimensional' fragment that differs from planar, aromatic scaffolds [1]. The presence of the phenyl ring offers a vector for π-stacking or hydrophobic interactions, while the sterically hindered secondary amine can act as a constrained H-bond donor. This compound would be prioritized over a simpler, more hydrophilic oxazinane or an aniline derivative because its unique property profile (moderate lipophilicity, steric bulk) can be used to explore novel chemical space and improve ligand efficiency indices in a hit-to-lead campaign.

Scenario 3: A Chemically-Stable Protecting Group for Amino Alcohols

For a process chemist working on the synthesis of a complex natural product or API, 4,4,6-trimethyl-2-phenyl-1,3-oxazinane can be conceptualized as a protected form of an amino alcohol. Its formation under Mannich-type conditions and its cleavage back to the amino alcohol represent a functional group transformation. The steric bulk provided by the methyl groups may confer enhanced stability to the oxazinane ring during subsequent synthetic transformations (e.g., organometallic additions, oxidations) compared to an unprotected amino alcohol or less hindered cyclic carbamate [2]. This scenario is relevant when a synthetic route requires a base-stable, sterically-shielded protecting group for a 1,3-amino alcohol moiety. The user would select this specific derivative based on the assumption that the 4,4,6-trimethyl pattern offers a superior balance of stability and cleavability compared to other oxazinane or oxazolidine-based protecting groups, though direct comparative kinetic data is not available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4,6-Trimethyl-2-phenyl-1,3-oxazinane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.